molecular formula C10H19N3 B11732026 N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11732026
M. Wt: 181.28 g/mol
InChI Key: QNMWPOZDDVBLHZ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2-methylpropyl group and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone. This hydrazone is then cyclized to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different substituents.

Scientific Research Applications

N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide
  • N-(2-methylpropyl)-2-{[3-(propan-2-yl)phenyl]amino}propanamide

Uniqueness

N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-8(2)5-11-10-6-12-13(7-10)9(3)4/h6-9,11H,5H2,1-4H3

InChI Key

QNMWPOZDDVBLHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)C(C)C

Origin of Product

United States

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